Boc-beta-cyclohexyl-D-Ala-OH
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Overview
Description
2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate typically involves the protection of the amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve the use of flow reactors or other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions.
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate has several applications in scientific research:
Chemistry: It is used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further modification of the compound .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure but contains a phenyl group instead of a cyclohexyl group.
N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine: This compound also contains a Boc protecting group and is used in similar applications.
Uniqueness
2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate is unique due to its cyclohexyl group, which imparts different chemical properties compared to similar compounds with other substituents. This uniqueness can be exploited in specific synthetic applications where the cyclohexyl group provides desired characteristics.
Properties
Molecular Formula |
C14H27NO5 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2 |
InChI Key |
KGIDHDHQFLWAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Origin of Product |
United States |
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